molecular formula C13H18N2O3 B1585846 Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate CAS No. 67914-99-2

Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No. B1585846
CAS RN: 67914-99-2
M. Wt: 250.29 g/mol
InChI Key: KHOWEYYVJZGGIU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EtOH-PPC, and it belongs to the class of piperazine derivatives. EtOH-PPC has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.

Mechanism Of Action

The exact mechanism of action of EtOH-PPC is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. EtOH-PPC has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.

Biochemical And Physiological Effects

EtOH-PPC has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. EtOH-PPC has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using EtOH-PPC in lab experiments is its well-established synthesis method. This makes it relatively easy to obtain in high yield. EtOH-PPC has also been shown to exhibit a range of pharmacological properties, which makes it a versatile compound for use in various experiments. However, one of the limitations of using EtOH-PPC is that its mechanism of action is not fully understood. This makes it difficult to design experiments that target specific pathways or receptors.

Future Directions

There are several future directions for research on EtOH-PPC. One potential area of research is the development of new drugs based on the pharmacological properties of EtOH-PPC. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of EtOH-PPC and its potential interactions with other compounds.

Scientific Research Applications

EtOH-PPC has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit a range of pharmacological properties, including antidepressant, anxiolytic, and antinociceptive effects. EtOH-PPC has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-18-13(17)15-9-7-14(8-10-15)11-3-5-12(16)6-4-11/h3-6,16H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOWEYYVJZGGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231004
Record name Ethyl 4-(4-hydroxyphenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

CAS RN

67914-99-2
Record name Ethyl 4-(4-hydroxyphenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67914-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-hydroxyphenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperazinecarboxylic acid, 4-(4-hydroxyphenyl)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 17 parts of 4-(1-piperazinyl)phenol dihydrobromide, 7 parts of ethyl carbonochloridate, 21 parts of potassium carbonate and 250 parts of 1,4-dioxane is stirred and refluxed for 48 hours. The reaction mixture is filtered, while hot and the filtrate is evaporated. The solid residue is dissolved in a diluted hydrochloric acid solution. The solution is alkalized with ammonium hydroxide. The product is filtered off and dried, yielding 3.5 parts of ethyl 4-(4-hydroxyphenyl)-1-piperazinecarboxylate; mp. 168.8° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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